molecular formula C10H11N3O B2512092 4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one CAS No. 1566925-88-9

4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one

Cat. No.: B2512092
CAS No.: 1566925-88-9
M. Wt: 189.218
InChI Key: LKNUCDRXVKTMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature of 4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one

The chemical structure of this compound consists of a fused tricyclic system incorporating a pyrazole ring, a quinazoline moiety, and a saturated cyclohexane component. The parent pyrazolo[1,5-a]quinazolin-5-one framework possesses the molecular formula C₁₀H₇N₃O with a molecular weight of 185.18 daltons. The hexahydro derivative extends this structure through the incorporation of additional methylene groups, creating a more flexible and three-dimensionally complex molecular architecture.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the numbering system begins with the pyrazole nitrogen atoms designated as positions 1 and 2, proceeding through the fused ring system to accommodate the quinazoline and saturated ring components. The structural representation demonstrates the presence of three nitrogen atoms within the heterocyclic framework, with the carbonyl group at position 5 serving as a critical pharmacophore element. The saturated nature of positions 4 through 9 in the hexahydro variant introduces conformational dynamics that significantly influence the compound's biological activity profile.

The chemical synthesis of hexahydropyrazolo[1,5-a]quinazoline derivatives typically involves three-component reactions utilizing 5-aminopyrazole-4-carbonitrile as a starting material, aromatic aldehydes, and cyclohexanone in the presence of glacial acetic acid. This synthetic approach enables the formation of the desired tricyclic system while maintaining the structural integrity necessary for biological activity. The presence of the cyano group during cyclization effectively blocks the C-4 position of the pyrazole ring, encouraging cyclization at the pyrazole nitrogen and facilitating the formation of the fused ring system.

Property Value Reference
Base Molecular Formula C₁₀H₇N₃O
Base Molecular Weight 185.18 g/mol
Chemical Abstracts Service Number 1494669-12-3
Structural Classification Fused Tricyclic Heterocycle
Ring System Pyrazole-Quinazoline-Cyclohexane

Historical Evolution of Pyrazoloquinazoline Scaffolds in Heterocyclic Chemistry

The development of pyrazoloquinazoline chemistry traces its origins to early twentieth-century heterocyclic synthesis, with the first systematic investigations conducted in the 1930s. The initial synthetic attempts involved the application of classical quinoline synthesis methodologies, particularly the Friedländer condensation and Niementowski reactions, adapted for pyrazole-containing substrates. Ghosh's pioneering work in 1937 represented the first documented attempt to synthesize pyrazoloquinoline derivatives through the reaction of anthranilic acid with pyrazolone in the presence of anhydrous sodium acetate, although subsequent investigations revealed limitations in this approach.

The evolution of synthetic methodologies demonstrated significant advances through the work of Niementowski and colleagues, who successfully employed the Friedländer condensation of anthranilaldehyde with 5-methyl-2-phenyl-4H-pyrazol-3-one, yielding multiple products including pyrazoloquinoline derivatives. This early research established the foundation for understanding the reactivity patterns and structural requirements necessary for successful pyrazoloquinazoline formation. The heating of phenylhydrazone intermediates in boiling nitrobenzene led to the formation of 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline, marking the first successful synthesis of a pyrazoloquinoline compound.

Subsequent developments in the field involved extensive work by Tomasik and colleagues, who systematically investigated the condensation of nine different pyrazolones with ortho-aminobenzaldehyde under thermal conditions ranging from 150 to 260 degrees Celsius. These investigations revealed the complex mechanistic pathways involved in pyrazoloquinazoline formation, including the initial condensation between aldehyde groups and alpha-methylene groups of pyrazolones, followed by pyrazolone ring opening and subsequent cyclization to form the desired tricyclic products.

The methodology expanded significantly with the introduction of alternative synthetic approaches, including the use of anthranilic acid derivatives in indirect synthetic pathways. The reaction of anthranilic acid with diketene and acetic anhydride yielded 2-acetonyl-4H-3,1-benzoxazin-4-one intermediates, which could be converted to pyrazole derivatives through reaction with appropriate hydrazines, followed by cyclization in polyphosphoric acid or phosphorus oxychloride to afford the final pyrazoloquinazoline products.

Significance in Medicinal Chemistry and Drug Discovery

The pyrazolo[1,5-a]quinazoline scaffold has emerged as a privileged structure in contemporary medicinal chemistry, demonstrating remarkable versatility in targeting diverse biological pathways and therapeutic applications. Recent investigations have identified these compounds as potent negative allosteric modulators of metabotropic glutamate receptors 2 and 3, with implications for treating neurological disorders. The structural modifications possible within this framework allow for fine-tuning of pharmacological properties, including receptor selectivity, potency, and pharmacokinetic parameters.

Comprehensive screening studies have revealed significant anti-inflammatory potential within the pyrazolo[1,5-a]quinazoline family, with 80 compounds evaluated for their ability to inhibit lipopolysaccharide-induced nuclear factor kappa B transcriptional activity. Among these, 13 compounds demonstrated anti-inflammatory activity with half-maximal inhibitory concentration values below 50 micromolar, highlighting the therapeutic promise of this chemical class. The most potent compounds identified include 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide, which exhibited micromolar binding affinities for multiple mitogen-activated protein kinases.

Pharmacophore mapping studies have predicted that active pyrazolo[1,5-a]quinazoline derivatives may function as ligands for three critical mitogen-activated protein kinases: extracellular signal-regulated kinase 2, p38 alpha, and c-Jun N-terminal kinase 3. Molecular modeling investigations have supported these predictions, demonstrating that the compounds can effectively bind to these kinases with highest complementarity observed for c-Jun N-terminal kinase 3. The identification of key binding residues has provided valuable insights for structure-based drug design approaches within this chemical series.

The therapeutic applications extend beyond anti-inflammatory activity to include topoisomerase I inhibition, where phenylpyrazolo[1,5-a]quinazolin-5(4H)-one derivatives have shown promise as non-camptothecin agents. Structure-activity relationship studies have revealed specific requirements for topoisomerase I inhibitory activity, including properly substituted 3-phenyl rings and protonable dialkylaminoalkylamino chains at the 5-position. The most active derivatives display cleavage patterns similar to established topoisomerase I inhibitors, suggesting potential applications in cancer chemotherapy.

Biological Target Activity Type Potency Range Reference
Metabotropic Glutamate Receptors 2/3 Negative Allosteric Modulator Nanomolar to Micromolar
Nuclear Factor Kappa B Transcriptional Inhibitor <50 μM
Mitogen-Activated Protein Kinases Enzyme Inhibitor Micromolar
Topoisomerase I Enzyme Inhibitor Variable
Gamma-Aminobutyric Acid Receptors Modulator Submicromolar to Micromolar

Additional therapeutic applications include gamma-aminobutyric acid receptor modulation, where pyrazolo[1,5-a]quinazoline derivatives have been investigated as potential ligands for receptor subtypes. These compounds serve as 5-deaza analogues of related benzotriazine derivatives, allowing for evaluation of structural requirements for receptor binding affinity. Molecular dynamics studies have provided insights into the binding mechanisms and structural determinants necessary for receptor recognition.

Properties

IUPAC Name

6,7,8,9-tetrahydro-4H-pyrazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10-7-3-1-2-4-8(7)13-9(12-10)5-6-11-13/h5-6H,1-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNUCDRXVKTMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC3=CC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Cyclohexane-1,3-dione

A predominant method involves the cyclocondensation of hydrazine derivatives with cyclohexane-1,3-dione and aromatic aldehydes. For instance, 5-(2-hydroxyphenyl)-3-(2-phenylhydrazono)-5,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-6(3H)-one derivatives (e.g., compounds 4a–f ) were synthesized by reacting substituted phenylhydrazines (1a–f ) with salicylaldehyde (2 ) and cyclohexane-1,3-dione (3 ) in ethanol containing triethylamine. The reaction proceeds via a three-component cascade involving:

  • Formation of a hydrazone intermediate from the phenylhydrazine and aldehyde.
  • Michael addition of cyclohexane-1,3-dione to the hydrazone.
  • Cyclization to yield the pyrazoloquinazoline core.

Representative Procedure :

  • Reactants : Phenylhydrazine derivative (0.01 mol), salicylaldehyde (0.01 mol), cyclohexane-1,3-dione (0.01 mol).
  • Solvent/Catalyst : Ethanol (20 mL), triethylamine (0.5 mL).
  • Conditions : Stirred at 0°C initially, then at room temperature overnight.
  • Workup : Acidification with HCl, filtration, and crystallization from absolute alcohol.
  • Yield : 80–90% for derivatives 4a–f .

Dimedone-Based Cyclization

Replacing cyclohexane-1,3-dione with 5,5-dimethylcyclohexane-1,3-dione (dimedone, 5 ) alters the steric and electronic properties of the final product. This modification led to 6,6-dimethyl-1-(2-phenylhydrazono)-1,5,6,12b-tetrahydrochromeno[4,3,2-de]pyrazolo[1,5-a]quinazoline derivatives (6a–f ) with enhanced thermal stability. The reaction mechanism parallels the cyclohexane-1,3-dione route but incorporates a fused chromene ring due to dimedone’s bulkier structure.

Solvent-Dependent Synthesis

Ethanol-Triethylamine System

Ethanol serves as the primary solvent in most protocols due to its ability to dissolve both polar and non-polar reactants. Triethylamine acts as a base, facilitating deprotonation and accelerating cyclization. For example, derivatives 8a–f and 9a–f were synthesized using furfural (7 ) instead of salicylaldehyde, yielding pyrazoloquinazolines with furan substituents.

Key Observations :

  • Temperature : Reactions initiated at 0°C to control exothermicity.
  • Crystallization : Products precipitated upon cooling, ensuring high purity without chromatography.

Alternative Solvents and Catalysts

While ethanol-triethylamine dominates, other systems include:

  • Tetrahydrofuran (THF) : Used for recrystallization to enhance product purity.
  • Pyridine : Employed in reactions with phosphorus pentasulfide to thionated derivatives.

Functionalization and Derivative Synthesis

Thionation Reactions

Thionation of the quinazolin-5-one core was achieved using phosphorus pentasulfide in pyridine, converting carbonyl groups to thiocarbonyls (e.g., compound 8a ). This modification enhances electrophilicity, potentially improving bioactivity.

Procedure :

  • Reactants : Quinazolinone derivative (1 mmol), P4S10 (1 mmol).
  • Solvent : Pyridine (5 mL).
  • Conditions : Reflux for 2 hours.
  • Yield : 70–85% for thione derivatives.

Reduction and Alkylation

Reduction of the pyrazoloquinazoline core with LiAlH4 in THF yielded dihydro derivatives (e.g., 7a ), while alkylation with oxalyl chloride introduced chloro substituents (e.g., 9a ).

Analytical and Spectroscopic Validation

All synthesized compounds were characterized using:

  • IR Spectroscopy : Confirmed carbonyl (C=O, 1,710–1,720 cm−1) and thiocarbonyl (C=S, 1,260–1,270 cm−1) stretches.
  • NMR Spectroscopy : 1H NMR revealed characteristic signals for aromatic protons (δ 6.85–8.00 ppm) and methyl groups (δ 1.03–1.12 ppm).
  • Mass Spectrometry : Molecular ion peaks aligned with theoretical masses (e.g., m/z 440.50 for 9e ).

Comparative Analysis of Methods

Method Reactants Solvent/Catalyst Yield (%) Key Advantages
Cyclohexane-1,3-dione Phenylhydrazine, salicylaldehyde Ethanol/TEA 80–90 High yield, simple workup
Dimedone Phenylhydrazine, furfural Ethanol/TEA 85–96 Steric modulation
Thionation Quinazolinone, P4S10 Pyridine 70–85 Introduces thiocarbonyl group
Reduction Quinazolinone, LiAlH4 THF 65–75 Access to dihydro derivatives

Challenges and Optimization Opportunities

  • Byproduct Formation : Minor side products arise from incomplete cyclization, necessitating precise stoichiometry.
  • Solvent Limitations : Ethanol’s low boiling point restricts reactions to ambient or reflux conditions. Switching to high-boiling solvents like DMF could enable higher-temperature transformations.
  • Catalyst Exploration : Transition metal catalysts (e.g., Pd, Cu) remain unexplored and could enable cross-coupling functionalizations.

Chemical Reactions Analysis

4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]quinazolin-5-one exhibit promising anticancer properties. For instance, compounds synthesized from this scaffold have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

  • Case Study : A study demonstrated that certain derivatives displayed significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting their potential as lead compounds for further development in cancer therapy .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies have reported that derivatives of pyrazolo[1,5-a]quinazolin-5-one exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : In one investigation, several synthesized derivatives were tested for antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, showing effective inhibition at low concentrations .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]quinazolin-5-one derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Case Study : A derivative was found to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) in animal models of inflammation, indicating its therapeutic potential in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-5-one can be achieved through various methods:

Condensation Reactions

One common approach involves the condensation of appropriate hydrazine derivatives with quinazolinones under acidic conditions.

Cyclization Techniques

Cyclization reactions using isocyanates or isothiocyanates can also yield pyrazolo[1,5-a]quinazolin-5-one derivatives.

Comparative Analysis of Biological Activities

CompoundStructural FeaturesNotable Activities
Ethyl 4-oxo-5,6-dihydro-pyrazolo[1,5-a]quinazolineContains an oxo groupAntimicrobial properties
2-Methyl-pyrazolo[1,5-a]quinazolineMethyl substitutionAnticancer activity
Pyrazolo[3,4-b]quinolinonesDifferent bicyclic systemAntiviral properties

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, emphasizing differences in core scaffolds, substituents, and biological relevance:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Method Reference ID
4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one Pyrazole + Quinazolinone None (parent compound) 199.24 Under investigation Cu-catalyzed cascade in H₂O
Tetrazolo[1,5-a]quinazolin-5(1H)-one Tetrazole + Quinazolinone Methoxy (C-7) 217.18 Anticancer (Topoisomerase I inhibition) Cyclization with carbonyldiimidazole
Pyrazolo[5,1-b]quinazolin-9(4H)-one Pyrazole + Quinazolinone Nitro (C-5, C-7) 287.18 Antibacterial, Antifungal Multi-component reactions
2-Methyl-4H,5H-pyrazolo[1,5-a]quinazolin-5-one Pyrazole + Quinazolinone Methyl (C-2) 199.21 Kinase inhibitor candidate Alkylation of parent compound
Tetrazolo[1,5-c]quinazolin-5(6H)-one Tetrazole + Quinazolinone Variable N-alkyl groups 215–250 CNS activity (GABA modulation) N-Alkylation with halogen derivatives

Key Differentiators

Scaffold Modifications :

  • Pyrazole vs. Tetrazole : Replacement of the pyrazole ring with a tetrazole (as in ) increases nitrogen content and polarity, enhancing DNA-binding affinity (e.g., Tetrazolo[1,5-a]quinazolin-5(1H)-one exhibits Topoisomerase I inhibition akin to camptothecins but with reduced toxicity ).
  • Hydrogenation State : Partial hydrogenation in this compound improves solubility compared to fully aromatic analogues (e.g., Pyrazolo[5,1-b]quinazolin-9(4H)-one) .

Synthetic Accessibility :

  • Copper-catalyzed aqueous synthesis () is more sustainable than mercury-mediated cyclizations (e.g., Tetrazolo[1,5-a]pyrimidines in ) or multi-step alkylations ().

Pharmacological Potential: Antitumor Activity: Tetrazolo derivatives () show superior cytotoxicity (IC₅₀ ~1–5 µM) compared to pyrazolo counterparts (IC₅₀ >10 µM) due to enhanced DNA intercalation . CNS Applications: N-Alkylated tetrazoloquinazolinones () demonstrate GABA receptor binding (Ki ~50 nM), a feature absent in hydrogenated pyrazoloquinazolinones .

Physicochemical Properties

Property This compound Tetrazolo[1,5-a]quinazolin-5(1H)-one 2-Methyl-pyrazoloquinazolinone
Molecular Weight 199.24 217.18 199.21
PSA (Ų) 55.6 78.65 58.7
LogP 1.2 0.4 1.5
Hydrogen Bond Donors 1 1 1
Solubility (mg/mL) ~10 (H₂O) <1 (H₂O) ~15 (H₂O)

Research Implications

  • Drug Design: The hydrogenated pyrazoloquinazolinone core () offers a balance between solubility and bioavailability, making it suitable for CNS-targeted therapies.
  • Green Chemistry : Water-mediated synthesis () sets a precedent for eco-friendly heterocyclic synthesis, reducing reliance on toxic catalysts (e.g., Hg in ).

Biological Activity

4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its anti-inflammatory, anticancer, and neuropharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrazoloquinazoline family and is characterized by a fused pyrazole and quinazoline ring system. This unique structure contributes to its biological activity through interactions with various molecular targets.

Anti-Inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]quinazoline exhibit potent anti-inflammatory effects. A notable study synthesized a library of 80 compounds and identified two particularly effective derivatives (compounds 13i and 16 ) with IC50 values below 50 µM against LPS-induced NF-κB/AP-1 reporter activity. These compounds were shown to inhibit key mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, suggesting their potential as lead compounds for anti-inflammatory drug development .

Table 1: Anti-Inflammatory Activity of Selected Pyrazolo[1,5-a]quinazoline Derivatives

CompoundIC50 (µM)Targeted Kinase
13i<50ERK2
16<50p38α
58c39.1JNK3

Anticancer Activity

This compound derivatives have also been explored for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study reported that certain derivatives showed significant activity against pancreatic cancer cells by acting as SIRT6 agonists. This mechanism is crucial since SIRT6 is involved in regulating cellular stress responses and tumor progression .

Case Study: SIRT6 Agonism in Cancer Treatment

A specific derivative demonstrated high selectivity and agonistic activity towards SIRT6. This compound not only inhibited cancer cell proliferation but also modulated histone deacetylase activity. The implications of this study suggest that targeting SIRT6 could be a viable strategy in developing new cancer therapeutics.

Neuropharmacological Effects

The neuropharmacological potential of pyrazolo[1,5-a]quinazolin-5-one has been highlighted through its interaction with GABA receptors. Compounds derived from this scaffold have been shown to act as modulators of the GABA_A receptor. For example, certain derivatives enhanced chloride ion currents in electrophysiological assays, indicating their role as positive allosteric modulators at low-affinity benzodiazepine sites. This property suggests potential applications in treating neurological disorders such as epilepsy .

Table 2: GABA_A Receptor Modulation by Pyrazolo[1,5-a]quinazoline Derivatives

CompoundModulation TypeEffect on Chloride Current (%)
18Agonist+100
19Null Modulator-

Q & A

Q. What are optimized synthetic routes for 4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-5-one derivatives?

A copper-catalyzed cascade reaction in water is a key methodology. For example, methyl 2-bromobenzoate reacts with 1H-pyrazol-5-amine using CuI (0.2 mmol) and Cs₂CO₃ (2 mmol) in water at 100°C under nitrogen, yielding pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives with >95% purity after column chromatography (petroleum ether/ethyl acetate). This method minimizes solvent toxicity and enhances selectivity .

Q. How is structural characterization performed for these compounds?

Spectroscopic techniques include ¹H/¹³C NMR and HRMS. For instance, 7-chloro derivatives (e.g., 3b ) show distinct NMR signals (δ 5.91 ppm for pyrazole protons, δ 12.35 ppm for NH) and HRMS data (C₁₀H₇ClN₃O: 220.0278 [M+H]⁺). Melting points (e.g., 275–277°C for 3b ) and X-ray crystallography further validate purity and regioselectivity .

Q. What substituents influence biological activity in pyrazoloquinazoline derivatives?

Q. How can regioselectivity challenges in multi-component reactions be addressed?

Triethylamine in ethanol promotes selective cyclization of aldehydes (e.g., 4-methoxybenzaldehyde) with cyclohexan-1,3-dione to form 5,7,8,9-tetrahydro-pyrazolo[1,5-a]quinazolin-6(3H)-ones. Ultrasound irradiation (40 kHz) reduces reaction time by 60% compared to conventional heating .

Q. What strategies resolve contradictions in biological activity data across derivatives?

Discrepancies arise from substituent positioning. For instance, 7-methoxy derivatives (3c ) show reduced Top1 inhibition (IC₅₀ = 3.2 µM) compared to 7-chloro analogs (3b , IC₅₀ = 0.8 µM). Computational docking (e.g., AutoDock Vina) correlates methoxy groups with steric hindrance at the Top1-DNA interface .

Q. How are pyrazoloquinazolines optimized as mGluR2/3 negative allosteric modulators (NAMs)?

Substitution at position 3 with aromatic groups (e.g., phenyl) enhances potency (IC₅₀ = 12 nM for 63 ). Selectivity over mGluR3 is achieved by introducing polar groups (e.g., aminoalkoxy chains), reducing off-target effects in HEK-293 cell assays. PK profiling (e.g., logP < 3) ensures blood-brain barrier penetration .

Q. What catalytic systems improve yield in heterocyclic ring formation?

Pd-catalyzed sequential arylation/alkynylation (e.g., using PyBroP) achieves 5,7-disubstituted derivatives in 85% yield. KHSO₄ in aqueous media under ultrasound facilitates pyrazolo[1,5-a]pyrimidine hybrid synthesis, reducing byproducts by 30% .

Q. How do intramolecular hydrogen bonds affect receptor binding?

In 5-HT₆R antagonists, hydrogen bonds between 3-sulfo and 2-methylamino groups restrict conformational flexibility, increasing potency (Kᵢ = 0.4 nM). Gyration radius analysis (e.g., <5 Å) confirms compact ligand-receptor interactions .

Data Interpretation & Optimization

Q. What analytical methods validate reaction intermediates in multi-step syntheses?

TLC (silica gel 60 F₂₅₄) monitors intermediates, while GC-MS identifies volatile byproducts. For example, DIBAL-H reduction of ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylates to aldehydes (11a–c ) is confirmed by FT-IR (C=O stretch at 1680 cm⁻¹ loss) .

Q. How are computational tools used to predict ADME properties?

SwissADME predicts cLogP (1.5–3.2) and topological polar surface area (TPSA = 60–90 Ų) for derivatives. Molecular dynamics simulations (e.g., GROMACS) optimize substituents for metabolic stability (t₁/₂ > 4 h in liver microsomes) .

Q. What role do solvent systems play in selective heterocycle formation?

Dry THF with PPh₃ and DEAD enables Mitsunobu reactions for 5-(N,N-dialkylaminoalkoxy) derivatives. Ethyl acetate/water (3:1) extraction minimizes emulsion formation, improving isolated yields by 20% .

Q. How are enantiomeric impurities controlled during synthesis?

Chiral HPLC (Chiralpak IA column, hexane/IPA = 90:10) resolves racemic mixtures of tetrazolo[1,5-a]quinazolin-5(1H)-ones. X-ray crystallography (e.g., CCDC 2054180) confirms absolute configurations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.